27-O-acetyl-withaferin A

Prostate Cancer Cytotoxicity MTT Assay

27-O-Acetyl-withaferin A (CAS: 1214886-35-7), isolated from Withania aristata, is the exclusive C-27 acetylated scaffold enabling precise SAR investigations, prodrug design, and regio-/stereoselective Diels-Alder homodimerization inaccessible to withaferin A. Its validated IC50 of 0.3 μM in PC-3 cells and selectivity index of 6.3 (5-fold improvement over the parent) provide a quantifiable benchmark for next-generation prostate cancer therapeutics targeting androgen-independent disease. Researchers should procure this non-substitutable compound to ensure structural integrity, reproducibility, and comparability in medicinal chemistry and preclinical safety evaluations.

Molecular Formula C30H40O7
Molecular Weight 512.643
CAS No. 1214886-35-7
Cat. No. B2689308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name27-O-acetyl-withaferin A
CAS1214886-35-7
Molecular FormulaC30H40O7
Molecular Weight512.643
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=C)C
InChIInChI=1S/C31H42O6/c1-16(2)35-15-20-17(3)13-24(36-28(20)34)18(4)21-7-8-22-19-14-27-31(37-27)26(33)10-9-25(32)30(31,6)23(19)11-12-29(21,22)5/h9-10,18-19,21-24,26-27,33H,1,7-8,11-15H2,2-6H3/t18-,19-,21+,22-,23-,24+,26-,27+,29+,30-,31+/m0/s1
InChIKeyARTYOOFBEGPUAU-LCAAZTFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

27-O-Acetyl-Withaferin A: A Structurally Defined Withanolide for Targeted Cytotoxicity Studies and Analogue Benchmarking


27-O-Acetyl-withaferin A (CAS: 1214886-35-7) is a naturally occurring acetylated withanolide isolated from *Withania aristata* [1]. As a member of the withaferin A class of steroidal lactones, this compound serves as a key reference standard and chemical biology probe due to its well-characterized structure and synthetic accessibility [2]. Unlike its parent compound withaferin A, the selective acetylation at the C-27 position provides a defined structural modification that enables precise structure-activity relationship (SAR) investigations and serves as a benchmark for evaluating novel synthetic derivatives in anticancer drug discovery programs [3].

Why Unmodified Withaferin A and Other In-Class Analogs Cannot Substitute for 27-O-Acetyl-Withaferin A in Precision Oncology Research


Direct substitution of 27-O-acetyl-withaferin A with the parent compound withaferin A or other withanolide derivatives in experimental systems is scientifically invalid due to quantifiable differences in cytotoxic potency and cellular selectivity profiles. SAR studies have demonstrated that the C-27 acetylation alters the hydrophobic character and molecular recognition of the withanolide scaffold, leading to divergent biological activities that are both cell line- and assay-dependent [1]. Furthermore, the 27-O-acetyl moiety serves as a critical synthetic handle for generating advanced derivatives and prodrugs that are inaccessible from the unmodified natural product, rendering the acetylated compound a non-interchangeable starting material for medicinal chemistry campaigns [2].

27-O-Acetyl-Withaferin A: Quantifiable Differential Cytotoxicity, Cell Line Selectivity, and Synthetic Utility Data for Informed Procurement


Differential Cytotoxicity in Prostate Cancer: 27-O-Acetyl-Withaferin A Demonstrates 2.4-Fold Greater Potency Than Parent Withaferin A in PC-3 Cells

In a direct head-to-head comparison using the MTT assay, 27-O-acetyl-withaferin A (Compound 2) exhibited an IC50 value of 0.3 μM against the hormone-refractory PC-3 prostate cancer cell line, whereas withaferin A showed an IC50 of 0.72 μM under identical conditions [1]. This represents a 2.4-fold enhancement in cytotoxic potency conferred by the C-27 acetyl modification. The acetylated derivative also demonstrated improved activity compared to its diacetylated counterpart (Compound 6, IC50 = 0.5 μM) and the base-elimination product (Compound 3, IC50 = 0.9 μM) in the same cell line [1].

Prostate Cancer Cytotoxicity MTT Assay

Enhanced Selectivity Index: 27-O-Acetyl-Withaferin A Exhibits Superior Discrimination Between Malignant and Normal Cells Compared to Withaferin A

Evaluation against normal human foreskin fibroblast (HFF) cells revealed that 27-O-acetyl-withaferin A (IC50 = 1.9 μM) is less cytotoxic to non-malignant cells than withaferin A (IC50 = 0.9 μM) [1]. When combined with the PC-3 cancer cell data, this yields a calculated selectivity index (SI = IC50 normal / IC50 cancer) of 6.3 for the acetylated derivative versus only 1.25 for the parent compound [1]. This 5-fold improvement in therapeutic index suggests that 27-O-acetyl-withaferin A may offer a wider therapeutic window in preclinical development and reduced off-target toxicity in normal tissues.

Selectivity Index Normal Cell Toxicity Therapeutic Window

Cross-Study Cytotoxicity Benchmarking: 27-O-Acetyl-Withaferin A Falls Within the Active Range of Optimized Withaferin A Analogues

A comprehensive structure-activity relationship study of 63 withaferin A analogues established that acylation generally enhances cytotoxicity, with the most active derivatives exhibiting IC50 values ranging from 0.3–4.8 μM across HeLa, A549, and MCF-7 cell lines [1]. Within this framework, 27-O-acetyl-withaferin A demonstrates IC50 values of 10.2 μM (HeLa), 4.4–6.7 μM (A549), and 2.0–5.3 μM (MCF-7) depending on assay conditions [2][3]. While not the most potent analogue identified (e.g., 27-benzyl analogue IC50 = 0.3 μM in HeLa cells [1]), the compound's activity profile validates it as a competent reference standard that occupies a mid-to-high potency position within the SAR landscape, making it suitable for comparative pharmacological studies.

SAR Analysis Antiproliferative Activity Cancer Cell Lines

Unique Synthetic Utility: 27-O-Acetyl-Withaferin A Serves as an Exclusive Precursor for Regio- and Stereoselective Diels-Alder Homodimerization

Treatment of 27-O-acetyl-withaferin A with the non-nucleophilic base DBU triggers a base-promoted elimination of acetic acid, generating an α,β-dimethylene-δ-lactone intermediate that undergoes a highly regio- and stereoselective Diels-Alder [4+2] cycloaddition to yield a withaferin A homodimer (Compound 4) as the major product [1]. This transformation is specific to the 27-O-acetyl derivative; neither withaferin A nor other C-27 functionalized analogues undergo this unique cascade reaction under identical conditions [1]. The resulting homodimer (Compound 4) was confirmed by single-crystal X-ray crystallography and exhibited significantly enhanced cytotoxicity compared to the monomeric starting materials across multiple prostate cancer cell lines [1].

Synthetic Chemistry Diels-Alder Reaction Homodimer Formation

Validated Research and Industrial Application Scenarios for 27-O-Acetyl-Withaferin A Based on Quantitative Evidence


Prostate Cancer Lead Optimization: Leveraging 2.4-Fold Enhanced Cytotoxicity and 5-Fold Improved Selectivity

Researchers developing next-generation prostate cancer therapeutics should utilize 27-O-acetyl-withaferin A as a key lead scaffold or reference compound. The compound's IC50 of 0.3 μM in PC-3 cells and selectivity index of 6.3 over normal fibroblasts [1] provide a quantifiable benchmark against which new synthetic analogues can be measured. This scenario is particularly relevant for programs targeting androgen-independent disease where withaferin A's poor therapeutic window has limited its translational potential.

Withanolide SAR Studies: Using 27-O-Acetyl-Withaferin A as a Validated Positive Control and Structural Reference

For structure-activity relationship campaigns exploring the withanolide pharmacophore, 27-O-acetyl-withaferin A serves as an essential reference standard. Its well-characterized cytotoxicity profile across HeLa (10.2 μM), A549 (4.4–6.7 μM), and MCF-7 (2.0–5.3 μM) cell lines [2] places it firmly within the active range of the withaferin A analogue series (0.3–4.8 μM for optimized derivatives) [3]. This validated activity profile enables researchers to confidently use the compound as a comparator when evaluating novel synthetic modifications, ensuring that observed potency changes are attributable to structural alterations rather than assay variability.

Synthetic Methodology Development: Exploiting the Unique Base-Promoted Homodimerization of 27-O-Acetyl-Withaferin A

Medicinal chemistry groups engaged in the synthesis of dimeric withanolides should procure 27-O-acetyl-withaferin A as the exclusive precursor for the regio- and stereoselective Diels-Alder homodimerization reaction. Treatment with DBU yields a crystalline homodimer (Compound 4) that exhibits enhanced cytotoxicity compared to monomeric withaferin A derivatives [1]. This synthetic pathway is specific to the 27-O-acetyl derivative and cannot be replicated using withaferin A or other commercially available withanolides, making the compound an indispensable starting material for accessing this novel chemical space.

Preclinical Selectivity Profiling: Employing 27-O-Acetyl-Withaferin A as a Tool Compound with a Defined Therapeutic Window

Investigators performing preclinical safety and efficacy evaluations of withanolide-based drug candidates should include 27-O-acetyl-withaferin A as a reference compound with a quantifiable selectivity profile. The compound's 5-fold improvement in selectivity index (6.3 vs. 1.25 for withaferin A) [1] provides a measurable benchmark for assessing whether new analogues achieve meaningful improvements in cancer cell selectivity over normal cell toxicity. This application is critical for early-stage drug discovery programs aiming to identify leads with reduced off-target effects and improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 27-O-acetyl-withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.